1,4-Diazepane-1,4-diamine
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Overview
Description
1,4-Diazepane-1,4-diamine is an organic compound that belongs to the class of seven-membered nitrogen heterocycles.
Preparation Methods
1,4-Diazepane-1,4-diamine can be synthesized through several methods:
Intramolecular Asymmetric Reductive Amination: This method involves the use of imine reductase-catalyzed intramolecular asymmetric reductive amination of aminoketones.
Hydrogen-Borrowing Method: This method utilizes a (pyridyl)phosphine-ligated ruthenium(II) catalyst to couple diols and diamines, leading to the formation of 1,4-diazepanes.
Classical Resolution and Chiral Stationary Phase HPLC: These methods involve the separation of racemic mixtures to obtain enantiomerically pure 1,4-diazepanes.
Chemical Reactions Analysis
1,4-Diazepane-1,4-diamine undergoes various chemical reactions, including:
Reductive Amination: This reaction involves the reduction of imines to amines using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
N-Alkylation: This reaction involves the alkylation of the nitrogen atoms in the diazepane ring using alkyl halides under basic conditions.
Cyclization Reactions: These reactions involve the formation of cyclic structures through intramolecular reactions, often catalyzed by metal catalysts.
Scientific Research Applications
1,4-Diazepane-1,4-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-Diazepane-1,4-diamine involves its interaction with specific molecular targets and pathways. For example, in pharmaceuticals like Ripasudil, it inhibits Rho-associated kinase, leading to the relaxation of smooth muscle cells and reduction of intraocular pressure . The compound’s structure allows it to interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
1,4-Diazepane-1,4-diamine can be compared with other similar compounds such as:
Piperazine: A six-membered nitrogen heterocycle commonly used in pharmaceuticals and as a chemical intermediate.
1,4-Diazepine: A seven-membered nitrogen heterocycle with similar applications but different structural properties.
1,5-Diazocane: An eight-membered nitrogen heterocycle with applications in materials science and pharmaceuticals.
This compound stands out due to its unique seven-membered ring structure, which imparts distinct chemical and biological properties, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C5H14N4 |
---|---|
Molecular Weight |
130.19 g/mol |
IUPAC Name |
1,4-diazepane-1,4-diamine |
InChI |
InChI=1S/C5H14N4/c6-8-2-1-3-9(7)5-4-8/h1-7H2 |
InChI Key |
COFWCPKZDNWCAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(C1)N)N |
Origin of Product |
United States |
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